molecular formula C14H16ClN5OS2 B15151217 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B15151217
M. Wt: 369.9 g/mol
InChI Key: YNZKRWKMDABPIU-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone has several scientific research applications :

    Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which is significant in the treatment of infections caused by Helicobacter pylori.

    Anticancer Research: Thiadiazole derivatives, including this compound, have shown promising anticancer activities against various cancer cell lines.

    Antimicrobial and Antifungal: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets :

    Enzyme Inhibition: The compound acts as an inhibitor of urease, an enzyme critical for the survival of Helicobacter pylori. By inhibiting urease, the compound prevents the bacterium from colonizing the gastric mucosa.

    Anticancer Activity: The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can be compared with other thiadiazole derivatives :

    Similar Compounds:

    Uniqueness: The presence of the piperazine ring and the chlorophenyl group in this compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C14H16ClN5OS2

Molecular Weight

369.9 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H16ClN5OS2/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)12(21)9-22-14-18-17-13(16)23-14/h1-3,8H,4-7,9H2,(H2,16,17)

InChI Key

YNZKRWKMDABPIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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